molecular formula C7H6F2O2 B2698708 2,5-Difluoro-4-methoxyphenol CAS No. 1024068-86-7

2,5-Difluoro-4-methoxyphenol

Cat. No. B2698708
CAS RN: 1024068-86-7
M. Wt: 160.12
InChI Key: UISDEEUTKIWISC-UHFFFAOYSA-N
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Description

2,5-Difluoro-4-methoxyphenol is a chemical compound with the molecular formula C7H6F2O2 . It has a molecular weight of 160.12 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6F2O2/c1-11-7-3-4 (8)6 (10)2-5 (7)9/h2-3,10H,1H3 . This code provides a specific identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature for this compound is between 2-8°C .

Scientific Research Applications

Pairwise Substitution Effects and Hydrogen Bonds in Methoxyphenols

Research by Varfolomeev et al. (2010) explored the thermochemical properties, inter- and intramolecular hydrogen bonds of methoxyphenols, which are key components in antioxidants and biologically active molecules. Through experimental and computational studies, they provided insights into the effects of substitution on the thermochemical behavior of methoxyphenols and their complexes, contributing to a better understanding of these compounds in biological and environmental contexts (Varfolomeev et al., 2010).

Methoxyphenols as Biomass Combustion Tracers

Simpson et al. (2005) developed a method for determining methoxyphenols in ambient particulate matter, utilizing these compounds as tracers for wood combustion. This study provides a framework for environmental monitoring of biomass burning, offering insights into the contribution of wood smoke to atmospheric particulate pollution (Simpson et al., 2005).

Proxies for Terrestrial Biomass

Vane and Abbott (1999) investigated the use of methoxyphenols as proxies for terrestrial biomass in geochemical studies. Their work on the pyrolysis of methoxyphenols aids in understanding the chemical changes in lignin during hydrothermal alteration, which is significant for both environmental and geological research (Vane & Abbott, 1999).

Fluorescent pH Probes

Baruah et al. (2005) synthesized BODIPY-based hydroxyaryl derivatives, including compounds related to methoxyphenols, as fluorescent pH probes. These compounds are useful in biological and chemical research for pH measurement and imaging applications due to their sensitivity and range of detectable pH levels (Baruah et al., 2005).

Synthesis and Characterization of Methoxy Ester Liquid Crystals

Zeng-jia (2008) discussed the synthesis and properties of ester liquid crystal compounds derived from 3,4-difluoro-2-methoxyphenol. This work contributes to the development of materials science, particularly in the field of liquid crystal displays and optoelectronic devices (Yang Zeng-jia, 2008).

Mechanism of Action

The mechanism of action for 2,5-Difluoro-4-methoxyphenol is not fully elucidated .

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the signal word for it is "Warning" . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P305, P351, and P338 .

properties

IUPAC Name

2,5-difluoro-4-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O2/c1-11-7-3-4(8)6(10)2-5(7)9/h2-3,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISDEEUTKIWISC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)F)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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